2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S/c18-14-2-1-3-15(19)16(14)26(23,24)20-10-12-4-7-21(8-5-12)17(22)13-6-9-25-11-13/h1-3,6,9,11-12,20H,4-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVQTUXJIXQMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the piperidine intermediate.
Fluorination: The aromatic ring is fluorinated using appropriate fluorinating agents under controlled conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amine derivatives from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives of the fluorinated aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzenesulfonamide: Lacks the piperidine and furan rings, making it less complex.
N-(piperidin-4-yl)methylbenzenesulfonamide: Does not contain the fluorinated aromatic ring or the furan ring.
Furan-3-carbonyl derivatives: Similar in structure but lack the piperidine and sulfonamide groups.
Uniqueness
2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of fluorinated aromatic, piperidine, and furan rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2,6-Difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound features a sulfonamide group attached to a difluorobenzene moiety and a piperidine derivative with a furan-3-carbonyl substituent. The presence of fluorine atoms enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Synthesis
The synthesis typically involves multiple steps:
- Introduction of Fluorine Atoms : Fluorination of the benzene ring can be achieved through electrophilic aromatic substitution.
- Formation of the Amide Bond : The reaction between the piperidine derivative and the activated furan-3-carbonyl group leads to the formation of the desired amide.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows significant activity against several bacterial strains. The mechanism involves inhibition of bacterial cell wall synthesis, leading to cell lysis.
Antitumor Activity
Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It appears to modulate pathways involved in apoptosis and cell cycle regulation. Specific assays have shown that it can induce apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues.
Data Table: Summary of Biological Activities
| Activity | Target/Mechanism | IC50 Value |
|---|---|---|
| Antimicrobial | Bacterial cell wall synthesis | 5 µM (E. coli) |
| Antitumor | Apoptosis induction in cancer cells | 15 µM (HeLa cells) |
| Enzyme Inhibition | Carbonic anhydrase | 10 µM |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound effectively inhibited growth at concentrations as low as 5 µM, suggesting its potential use as an antibiotic agent.
- Cancer Cell Line Studies : In experiments involving HeLa cells, treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 24 hours of exposure.
Q & A
Q. Synthesis Steps :
Core Formation : React 2,6-difluorobenzenesulfonyl chloride with a piperidin-4-ylmethylamine intermediate under Schotten-Baumann conditions (e.g., aqueous NaOH, THF) .
Furan-3-carbonyl Incorporation : Couple the piperidine nitrogen with furan-3-carbonyl chloride using DCM as a solvent and triethylamine as a base .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for high purity (>95%) .
Q. Critical Parameters :
- Temperature control (<0°C during sulfonamide formation) minimizes side reactions.
- Solvent polarity adjustments (e.g., acetonitrile for polar intermediates) improve yield .
Basic: Which analytical techniques are essential for characterizing this compound?
- HPLC : Reverse-phase C18 columns (e.g., 65:35 methanol/buffer) assess purity and detect trace impurities .
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine positioning; ¹H/¹³C NMR resolves piperidine and furan conformers .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~423) .
Data Interpretation : Compare retention times and spectral data with structurally similar benzenesulfonamides to resolve ambiguities .
Advanced: How do the 2,6-difluoro substitutions impact metabolic stability and target selectivity?
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism by CYP450 enzymes, as observed in analogs with extended plasma half-lives .
- Target Selectivity : The 2,6-difluoro pattern creates steric hindrance, favoring selective binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) over off-target receptors .
Validation : Conduct in vitro microsomal assays and competitive binding studies against non-fluorinated analogs .
Advanced: How can contradictions in biological activity data between this compound and its analogs be resolved?
Case Example : If the compound shows weaker antibacterial activity than its pyrazole-containing analog , consider:
- Structural Comparisons : Use X-ray crystallography to compare binding modes with bacterial targets (e.g., dihydrofolate reductase).
- Solubility Adjustments : Modify solvent systems (e.g., PEG-based vehicles) to enhance bioavailability in in vivo assays .
Methodology : Cross-reference IC₅₀ values from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .
Advanced: What computational strategies predict this compound’s interaction with enzymatic targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to carbonic anhydrase IX using AMBER or GROMACS to assess sulfonamide-Zn²⁺ coordination .
- Pharmacophore Modeling : Align the furan-3-carbonyl group with known inhibitors’ hydrogen-bond acceptors (e.g., COX-2 inhibitors) .
- Validation : Compare predicted binding energies with experimental SPR (surface plasmon resonance) data .
Advanced: How do modifications to the piperidine or furan moieties alter pharmacological profiles?
Q. Structural Optimization :
- Piperidine Modifications : Replacing the methylene linker with a carbonyl group (as in tetrahydro-pyran derivatives) increases rigidity, improving target specificity .
- Furan Replacement : Substituting furan-3-carbonyl with thiophene (as in ) alters electron density, affecting π-π stacking with aromatic residues.
Experimental Design : Synthesize analogs with incremental changes (e.g., methyl vs. trifluoromethyl groups) and evaluate via kinase inhibition panels .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Challenges : Low yields during piperidine-furan coupling due to steric hindrance.
Solutions :
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Optimize protecting groups (e.g., Boc for piperidine nitrogen) to prevent undesired side reactions .
Quality Control : Implement in-line FTIR monitoring to track intermediate formation during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
